1-ピロリジンメチルピペリジン

概要

説明

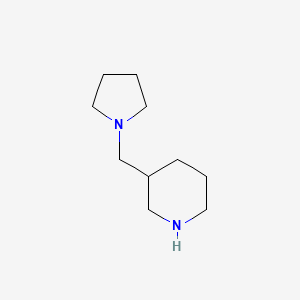

3-(Pyrrolidin-1-ylmethyl)piperidine is a heterocyclic organic compound that features both pyrrolidine and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

科学的研究の応用

3-(Pyrrolidin-1-ylmethyl)piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

作用機序

Target of Action

The compound 3-(Pyrrolidin-1-ylmethyl)piperidine is a derivative of pyrrolidine and piperidine, two nitrogen-containing heterocycles widely used in medicinal chemistry . Pyrrolidine derivatives have been shown to target a variety of enzymes, including cholinesterase and beta secretase . Piperidine derivatives are also known to exhibit a wide range of biological activities .

Mode of Action

The pyrrolidine and piperidine moieties in the compound can contribute to its stereochemistry and increase its three-dimensional coverage due to the non-planarity of the rings . This allows the compound to efficiently explore the pharmacophore space and interact with its targets .

Biochemical Pathways

For instance, some pyrrolidine derivatives have demonstrated antiaggregatory and antioxidant effects .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Some pyrrolidine derivatives have been shown to exhibit both antiaggregatory and antioxidant effects .

Action Environment

The spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-ylmethyl)piperidine can be achieved through a multi-step process. One common method involves the exhaustive catalytic hydrogenation of pyrrolylpyridine. This process begins with the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran to form pyrrolylpyridine. The pyrrolylpyridine is then subjected to catalytic hydrogenation in the presence of palladium on carbon and hydrochloric acid, resulting in the formation of 3-(Pyrrolidin-1-ylmethyl)piperidine .

Industrial Production Methods: For industrial-scale production, the process can be scaled up using the same catalytic hydrogenation method. The use of palladium on carbon as a catalyst and the presence of hydrochloric acid ensure high yields and cost-effectiveness .

化学反応の分析

Types of Reactions: 3-(Pyrrolidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrrolidine and piperidine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of fully saturated derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

類似化合物との比較

Pyrrolidine: A five-membered nitrogen-containing heterocycle.

Piperidine: A six-membered nitrogen-containing heterocycle.

N-Methylpiperidine: A methylated derivative of piperidine.

Uniqueness: 3-(Pyrrolidin-1-ylmethyl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings in its structure. This dual-ring system provides a distinct three-dimensional conformation, enhancing its ability to interact with various biological targets and increasing its potential as a versatile scaffold in drug discovery .

生物活性

3-(Pyrrolidin-1-ylmethyl)piperidine is a bicyclic organic compound notable for its significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula for 3-(Pyrrolidin-1-ylmethyl)piperidine is with a molecular weight of approximately 168.28 g/mol. The compound features a piperidine ring substituted with a pyrrolidin-1-ylmethyl group, contributing to its unique biological interactions.

Biological Activity

Research indicates that 3-(Pyrrolidin-1-ylmethyl)piperidine interacts with various biological targets, particularly in the central nervous system (CNS). Its potential roles include:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, which may affect neuronal activity and behavior. This suggests potential applications in treating CNS disorders such as anxiety and depression.

- Receptor Interaction : Studies have demonstrated that this compound can modulate receptor activity, which is crucial for understanding its pharmacological properties. It may interact with receptors involved in neurotransmission and other signaling pathways.

Synthesis Methods

The synthesis of 3-(Pyrrolidin-1-ylmethyl)piperidine typically involves several steps, including:

- Formation of the Piperidine Ring : This can be achieved through various synthetic routes, including cyclization reactions.

- Substitution with Pyrrolidine : The introduction of the pyrrolidinyl group can be accomplished via nucleophilic substitution reactions.

- Optimization Techniques : Recent advancements have explored microwave-assisted synthesis methods to improve yields and reduce reaction times.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(Pyrrolidin-1-ylmethyl)piperidine, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Pyrrolidin-1-yl)methylpiperidine | Similar piperidine core | Potentially different receptor interactions |

| 4-(Pyrrolidin-1-yl)methylpiperidine | Variation at the piperidine nitrogen position | May exhibit distinct pharmacological profiles |

| N-Methylpiperidine | Lacks the pyrrolidinyl substituent | Simpler structure; different reactivity |

The presence of the pyrrolidinyl group in 3-(Pyrrolidin-1-ylmethyl)piperidine enhances its potential for specific interactions that may not be present in simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-(Pyrrolidin-1-ylmethyl)piperidine:

- CNS Activity : In preclinical models, the compound has shown promise in modulating anxiety-like behaviors, indicating its potential as a therapeutic agent for anxiety disorders.

- Antifungal Activity : Related compounds have exhibited antifungal properties against resistant strains such as Candida auris, highlighting the broader applicability of piperidine derivatives in treating infections .

- Mechanistic Studies : Research has focused on understanding the mechanisms by which 3-(Pyrrolidin-1-ylmethyl)piperidine influences cellular signaling pathways, particularly those associated with neuroprotection and anti-inflammatory responses .

特性

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMGCHHOJIKYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402126 | |

| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514842-98-9 | |

| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。